N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-15-9-8-14(24-15)17(23)21-12-6-2-1-5-11(12)20-16(22)13-7-3-4-10-19-13/h1-10H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHPFIMPKPLXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment. For example:
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Reagents : Furan-2-carboxylic acid (1.0 eq), NBS (1.1 eq), dibenzoyl peroxide (0.1 eq) in carbon tetrachloride.
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Conditions : Reflux at 80°C for 6–12 hours under inert atmosphere.
Mechanistic Insight : Radical-initiated bromination selectively targets the 5-position of the furan ring due to the electron-donating effect of the carboxylic acid group.
Preparation of Pyridine-2-Carboxamide Intermediate
Pyridine-2-carboxamide is synthesized via activation of pyridine-2-carboxylic acid followed by coupling with aniline derivatives.
Activation as Acid Chloride
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Step 1 : Pyridine-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 2.0 eq) at reflux for 2 hours to form pyridine-2-carbonyl chloride.
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Step 2 : The acid chloride is reacted with 2-nitroaniline (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.5 eq) as a base, yielding N-(2-nitrophenyl)pyridine-2-carboxamide.
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Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, producing N-(2-aminophenyl)pyridine-2-carboxamide.
Key Data :
Coupling of Bromofuran and Phenyl Scaffold
The final assembly involves linking 5-bromofuran-2-carboxylic acid to the N-(2-aminophenyl)pyridine-2-carboxamide intermediate.
Carbodiimide-Mediated Amide Bond Formation
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Reagents : 5-Bromofuran-2-carboxylic acid (1.1 eq), N-(2-aminophenyl)pyridine-2-carboxamide (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq) in DMF.
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Workup : Dilution with ethyl acetate, washing with NaHCO₃ and brine, drying over MgSO₄, and purification via column chromatography (hexane:ethyl acetate = 3:1).
Mixed Anhydride Method
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Reagents : Isobutyl chloroformate (1.2 eq), N-methylmorpholine (1.5 eq) in THF at –15°C.
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Conditions : Reaction with 5-bromofuran-2-carboxylic acid followed by addition of N-(2-aminophenyl)pyridine-2-carboxamide.
Optimization and Challenges
Regioselectivity in Bromination
The use of NBS with radical initiators (e.g., dibenzoyl peroxide) ensures selective bromination at the 5-position of the furan ring, minimizing di- or tri-brominated byproducts.
Amide Coupling Efficiency
Carbodiimide reagents (e.g., EDCI/HOBt) outperform traditional methods like mixed anhydrides in terms of yield and purity, particularly for sterically hindered substrates.
Purification Challenges
Silica gel chromatography remains critical for isolating the final product due to the polarity differences between unreacted starting materials and the target compound.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with potential applications in various fields.
Biology
- Enzyme Inhibition : N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide has demonstrated potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, mediators of inflammation .
- Protein Interactions : The compound can form hydrogen bonds with specific amino acid residues in proteins, disrupting their normal functions and altering cellular signaling pathways.
Medicine
- Anti-inflammatory Potential : Due to its COX-2 inhibitory activity, this compound is being researched for its potential use in developing anti-inflammatory drugs. Its ability to reduce inflammation could have significant therapeutic implications .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Efficacy
Research has indicated that derivatives of this compound exhibit broad-spectrum antimicrobial activity against various bacterial strains:
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 - 12.5 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
These findings suggest potential for developing new antimicrobial agents based on this compound .
Inflammation Models
The anti-inflammatory properties have been evaluated using human red blood cell (HRBC) membrane stabilization assays, showing significant protective effects against inflammatory mediators .
Mechanism of Action
The mechanism of action of N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms hydrogen bonds with these targets, inhibiting their activity. For example, its potential as a COX-2 inhibitor is due to its ability to bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Structural Similarities :
- Both compounds share a pyridine-2-carboxamide backbone attached to a substituted phenyl ring.
- The phenyl ring is functionalized at the 2-position with an amide group.
Key Differences :
- Substituent : The target compound features a 5-bromofuran-2-amido group, whereas the analog in has a hydrazinecarbonyl group.
- Synthesis: The hydrazine derivative is synthesized in 95% yield via hydrazine hydrate reflux in ethanol , while the bromofuran analog may require bromination steps, possibly reducing yield.
Table 1: Comparative Data
AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide ()
Structural Similarities :
- Both compounds contain bromine and carboxamide groups.
Key Differences :
- Core Structure: AZ257 is a 1,4-dihydropyridine derivative, a class known for calcium channel modulation, whereas the target compound has a pyridine-2-carboxamide core.
- Substituents : AZ257 includes a 4-bromophenyl group and a thioether linkage, contrasting with the 5-bromofuran and amide linkage in the target compound.
- Biological Targets : Dihydropyridines typically target ion channels, while anthranilic acid derivatives (like the target) may inhibit enzymes such as α-glucosidase .
Table 2: Comparative Data
N-[2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide ()
Structural Similarities :
- Both compounds include a pyridine-2-carboxamide group.
Key Differences :
- Substituent : The chromen-based compound has a 4-ethoxyphenyl and chromen-4-one system, whereas the target compound features a 5-bromofuran-amido group.
- Planarity : The chromen ring is planar and aromatic, enabling π-π stacking interactions, while the furan ring is smaller and less planar.
- Electron Effects : The ethoxy group is electron-donating, contrasting with the electron-withdrawing bromine in the target compound.
Table 3: Comparative Data
Biological Activity
N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a brominated furan ring and a pyridine carboxamide group , which contribute to its unique chemical properties. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
- Protein Interactions : Its structure allows it to form hydrogen bonds with amino acid residues in proteins, disrupting normal biological functions. This interaction can lead to altered cellular signaling pathways.
Biological Activities
Research has highlighted several significant biological activities of this compound:
- Anti-inflammatory Activity : As a COX-2 inhibitor, this compound shows promise in reducing inflammation, which may benefit conditions such as arthritis and other inflammatory diseases.
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against certain viruses by inhibiting viral proteases, which are crucial for viral replication .
- Antitumor Activity : Some studies indicate that compounds with similar structures may possess antitumor properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 enzyme | |
| Antiviral | Potential inhibition of viral proteases | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Study: Inhibition of COX-2
A study investigating the inhibitory effects of this compound on COX-2 demonstrated significant inhibition in vitro. The IC50 value was reported at low micromolar concentrations, indicating strong potency as an anti-inflammatory agent. This finding supports further exploration into its therapeutic potential for inflammatory diseases.
Case Study: Antiviral Activity
In another study focusing on antiviral properties, analogs of this compound were tested against chikungunya virus (CHIKV). The results indicated effective inhibition of viral replication in human fibroblast cells, with an EC50 value suggesting promising antiviral activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(5-bromofuran-2-amido)phenyl]pyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential functionalization:
Bromofuran intermediate : React 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux to form 5-bromofuran-2-carbonyl chloride .
Amide coupling : Use coupling agents like EDCl/HOBt or DCC to attach the bromofuran moiety to the aniline-substituted phenyl group.
Pyridine-2-carboxamide introduction : React with pyridine-2-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Key considerations : Optimize temperature (60–80°C) and solvent polarity (DMF preferred for amidation) to minimize side reactions. Yields range from 45–75% based on purification via column chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
- Recommended techniques :
- ¹H/¹³C NMR : Look for downfield shifts at δ 7.8–8.5 ppm (pyridine protons) and δ 6.5–7.2 ppm (bromofuran protons). Amide NH typically appears as a singlet at δ 10–11 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₇H₁₂BrN₃O₃: 394.01 g/mol).
- IR : Strong bands at 1650–1680 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (C-Br stretch) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays for kinases or proteases; IC₅₀ values <10 µM suggest potency .
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
- Cellular assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) to identify EC₅₀ values .
Advanced Research Questions
Q. How does the bromofuran substituent influence binding affinity in target proteins, and what structural modifications enhance selectivity?
- Structure-Activity Relationship (SAR) :
- The bromine atom enhances electrophilicity, promoting π-stacking with aromatic residues (e.g., Tyr in kinase active sites).
- Replace bromine with methyl or nitro groups to assess steric/electronic effects. Methyl substitution reduced activity by 60% in kinase assays .
- Computational modeling : Docking studies (AutoDock Vina) show bromofuran interacts with hydrophobic pockets, while the pyridine ring forms hydrogen bonds with backbone amides .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Troubleshooting :
- Assay variability : Standardize buffer pH (7.4 vs. 7.0) and ATP concentrations (1 mM vs. 10 µM) in kinase assays .
- Compound purity : Verify via HPLC (>95% purity; impurities >2% skew results) .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., chlorophenyl derivatives show consistent trends ).
Q. How can polymorphic forms of this compound be identified, and do they impact pharmacological properties?
- Polymorph screening :
- Use solvent recrystallization (ethanol/water vs. acetonitrile) to isolate forms.
- PXRD : Distinct peaks at 2θ = 12.5°, 18.3° for Form I vs. 10.7°, 20.1° for Form II .
- Bioimpact : Form I exhibits 30% higher aqueous solubility than Form II, critical for bioavailability .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 100 nM indicates high affinity) .
- Cryo-EM : Resolve compound-bound protein complexes (e.g., ribosomes or ion channels) at near-atomic resolution .
- Metabolomics : Track downstream metabolic perturbations (e.g., ATP depletion in cancer cells via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
